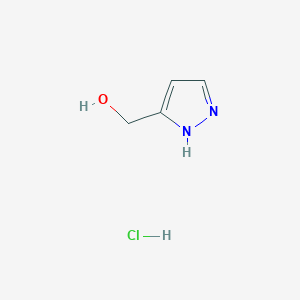
(1H-Pyrazol-3-yl)methanol hydrochloride
Descripción general
Descripción
“(1H-Pyrazol-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C4H7ClN2O and a molecular weight of 134.57 .
Molecular Structure Analysis
The molecular structure of “(1H-Pyrazol-3-yl)methanol hydrochloride” consists of a pyrazole ring attached to a methanol group. The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Synthesis of Pyrazole Derivatives : (1H-Pyrazol-3-yl)methanol hydrochloride is involved in the regioselective synthesis of pyrazole derivatives using a 1,3-dipolar cycloaddition approach. This synthesis process includes the reaction of nitrile imines with 3-formylchromones (Alizadeh, Moafi, & Zhu, 2015).
Synthesis of Antimicrobial and Anticancer Agents : Compounds derived from (1H-Pyrazol-3-yl)methanol hydrochloride have shown potential as antimicrobial and anticancer agents. A study synthesized derivatives and tested them for in vitro antimicrobial and anticancer activity, with some exhibiting higher anticancer activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Formation of Supramolecular Complexes : Research has shown that (1H-Pyrazol-3-yl)methanol hydrochloride can be used to create triple-strand helical supramolecular complexes, highlighting its potential in developing complex molecular structures (Lam, Cheung, Fung, & Wong, 1997).
Biological and Pharmaceutical Applications
Antifungal Activities : Compounds derived from (1H-Pyrazol-3-yl)methanol hydrochloride have been studied for their antifungal activities against specific fungi, demonstrating its potential in developing new antifungal agents (Boussalah, Touzani, Souna, Himri, Bouakka, Hakkou, Ghalem, Kadiri, & Ghalem, 2013).
Synthesis of Antibacterial Agents : Derivatives of (1H-Pyrazol-3-yl)methanol hydrochloride have been synthesized and screened for their antibacterial activity, showing effectiveness against several bacteria (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Environmental and Green Chemistry
Eco-friendly Synthesis Strategies : The compound has been used in eco-friendly synthesis strategies, showcasing its role in the development of environmentally sustainable chemical processes (Mabrouk, Arrousse, Korchi, Lachgar, Oubair, Elachqar, Jabha, Lachkar, El Hajjaji, Rais, & Taleb, 2020).
Conversion of Carbon Dioxide to Methanol : A study demonstrated the use of a catalyst containing (1H-Pyrazol-3-yl)methanol hydrochloride for the efficient and eco-friendly conversion of carbon dioxide to methanol, highlighting its potential in carbon capture and utilization processes (Ribeiro, Martins, & Pombeiro, 2017).
Safety And Hazards
“(1H-Pyrazol-3-yl)methanol hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
1H-pyrazol-5-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c7-3-4-1-2-5-6-4;/h1-2,7H,3H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFBLSFEWZGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681074 | |
| Record name | (1H-Pyrazol-5-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrazol-3-yl)methanol hydrochloride | |
CAS RN |
270920-41-7 | |
| Record name | (1H-Pyrazol-5-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)


![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)



![5-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1463786.png)
![9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463787.png)


